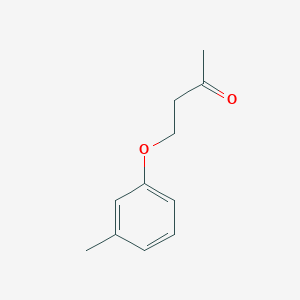

4-(3-Methylphenoxy)-2-butanone

Descripción

4-(3-Methylphenoxy)-2-butanone is a ketone derivative featuring a 3-methylphenoxy substituent at the fourth carbon of the 2-butanone backbone. These compounds are characterized by a phenyl ring with varying substituents (e.g., hydroxyl, methoxy, acetoxy, or methyl groups) attached to the butanone chain, which significantly influence their behavior and utility .

Propiedades

Fórmula molecular |

C11H14O2 |

|---|---|

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

4-(3-methylphenoxy)butan-2-one |

InChI |

InChI=1S/C11H14O2/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 |

Clave InChI |

PRHUDBURIYJXPC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)OCCC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Insights

- Substituent Effects: Hydroxyl Groups: Raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) exhibits strong antioxidant and anti-inflammatory properties due to its phenolic structure . Methoxy Groups: The methoxy derivative (4-(4-methoxyphenyl)-2-butanone) shows enhanced volatility and stability, making it suitable for use in perfumery and flavoring. Its sweet, cassie-like taste is attributed to the electron-donating methoxy group . Acetoxy Groups: The acetoxy analog (4-(p-acetoxyphenyl)-2-butanone) demonstrates high efficacy as a pest attractant. Field trials show optimal lure performance when combined with compounds like 4-methoxyphenylacetone and butyl acetate .

Pharmacological and Toxicological Profiles

- The calculated Predicted No-Effect Concentration (PNEC) for aquatic organisms is 1.4 mg/day . Bioactivity: Enhances lipid metabolism in adipocytes, supporting its use in weight management supplements .

- 4-(p-Acetoxyphenyl)-2-butanone: Ecotoxicity: While effective in pest control, its environmental impact requires careful monitoring. Risk quotients (PEC/PNEC) in Europe and North America are <1, indicating low ecological risk under current usage levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.